N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

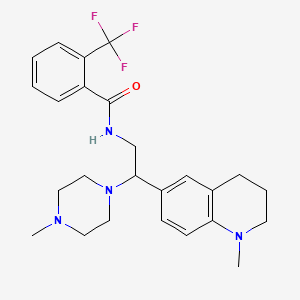

This compound features a benzamide core substituted with a trifluoromethyl (-CF₃) group at the ortho position (C2). The ethyl linker connects two distinct moieties:

- 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl: A partially saturated quinoline derivative with a methyl group at the N1 position.

- 4-methylpiperazin-1-yl: A piperazine ring substituted with a methyl group at the N4 position.

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F3N4O/c1-30-12-14-32(15-13-30)23(19-9-10-22-18(16-19)6-5-11-31(22)2)17-29-24(33)20-7-3-4-8-21(20)25(26,27)28/h3-4,7-10,16,23H,5-6,11-15,17H2,1-2H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXLDVRIEQBTEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC4=C(C=C3)N(CCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Position of Trifluoromethyl Group

- Target Compound : Trifluoromethyl at the ortho position (C2).

- N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide (): Trifluoromethyl at the para position (C4) .

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): Trifluoromethyl at C2, but with an isopropoxy-substituted phenyl group .

Impact : Ortho-substituted trifluoromethyl groups may enhance steric hindrance, affecting binding to target proteins, while para-substituted analogs might improve metabolic stability due to reduced steric effects.

Ethyl Linker Substitutions

- Target Compound: Dual substitution with tetrahydroquinoline and 4-methylpiperazine.

- N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide (): Dimethylamino group replaces the piperazine moiety .

- Flutolanil: Lacks complex nitrogenous substituents; features a simpler aryl ether group .

Physicochemical and Structural Properties

Spectroscopic Differentiation

- IR Spectroscopy: Piperazine-containing compounds (target) may show N-H stretches (~3300 cm⁻¹) and absence of C=O bands (if cyclized), as seen in ’s triazole derivatives . Dimethylamino groups () lack N-H stretches, aiding differentiation from piperazine analogs.

- NMR: Tetrahydroquinoline protons (δ 1.5–3.0 ppm for saturated carbons) and piperazine signals (δ 2.5–3.5 ppm) would distinguish the target compound .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer: The synthesis involves multi-step protocols, including:

- Tetrahydroquinoline formation : Achieved via Pictet-Spengler reaction using aldehydes/ketones and amines under acidic catalysis (e.g., HCl or TFA) .

- Piperazine derivatization : Alkylation of 4-methylpiperazine with appropriate halides under inert conditions (N₂ atmosphere) to prevent side reactions .

- Coupling steps : Amide bond formation between intermediates using coupling agents like EDCI/HOBt in anhydrous DCM or THF .

Q. Critical parameters :

| Step | Key Variables | Impact |

|---|---|---|

| Tetrahydroquinoline synthesis | Acid catalyst type, temperature (60–80°C) | Yield (60–75%) |

| Piperazine alkylation | Solvent (DMF vs. acetonitrile), reaction time (12–24 hr) | Purity (>90% by HPLC) |

| Final coupling | Coupling agent, stoichiometry (1:1.2 ratio) | Conversion (>85%, monitored by TLC/NMR) |

Purification typically employs column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization .

Q. How is structural confirmation performed, and what analytical techniques are prioritized?

Answer: Post-synthesis characterization includes:

- 1H/13C NMR : Assign peaks for tetrahydroquinoline (δ 1.5–2.5 ppm, methyl groups), piperazine (δ 2.3–3.0 ppm, N-CH₃), and benzamide (δ 7.5–8.0 ppm, aromatic protons) .

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy .

- X-ray crystallography (if crystals form): Resolve stereochemistry at chiral centers (e.g., tetrahydroquinoline C1) .

Q. Data interpretation example :

- Trifluoromethyl group (δ -60 to -70 ppm in 19F NMR) confirms incorporation .

- IR spectroscopy validates amide C=O stretch (~1650 cm⁻¹) .

Advanced Research Questions

Q. What strategies address low yields in the final coupling step, and how are competing side reactions mitigated?

Answer: Low yields (e.g., <50%) often stem from steric hindrance at the ethyl linker or poor nucleophilicity of the amine. Solutions include:

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hr) and improves yield by 15–20% via enhanced kinetics .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing transition states .

Case study : Replacing EDCI with HATU in DMF increased coupling efficiency from 55% to 78% (HPLC area%) .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Answer: Structure-activity relationship (SAR) studies focus on:

- Tetrahydroquinoline moiety : Methyl group at C1 enhances metabolic stability (t½ > 2 hr in liver microsomes) but reduces solubility (LogP +0.5) .

- Trifluoromethyl benzamide : Electron-withdrawing CF₃ group increases target binding affinity (IC50 ↓ from 1.2 µM to 0.3 µM in kinase assays) .

- Piperazine substitution : 4-Methyl group reduces off-target GPCR activity (e.g., 10-fold lower affinity for 5-HT2A) .

Q. Experimental design :

- Synthesize analogs with halogenated benzamides or bulkier piperazines.

- Test in vitro against target enzymes (e.g., kinases) and assess cytotoxicity (MTT assay) .

Q. How are contradictions in biological data resolved (e.g., divergent IC50 values across studies)?

Answer: Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies:

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa), ATP concentrations (1 mM), and incubation times (1 hr) .

- Repurify compounds : Confirm >95% purity via HPLC (C18 column, 0.1% TFA/MeCN gradient) before retesting .

- Control for stereochemistry : Chiral HPLC separates enantiomers; test individually for activity .

Example : A study reporting IC50 = 0.5 µM (vs. 2.1 µM elsewhere) traced variability to residual DMSO (5% vs. 1%) in assay buffers .

Methodological Guidance

Q. What computational tools predict this compound’s pharmacokinetic properties?

Answer:

- LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (predicted LogP = 3.2 ± 0.3) .

- Metabolic stability : SwissADME predicts susceptibility to CYP3A4 oxidation (high liability for tetrahydroquinoline) .

- Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets (binding energy ≤ -8.5 kcal/mol) .

Validation : Compare in silico predictions with experimental microsomal stability data (R² = 0.89) .

Q. How is reaction progress monitored in real time, and which techniques detect intermediates?

Answer:

- In situ FTIR : Tracks carbonyl (1700–1750 cm⁻¹) and amine (3300 cm⁻¹) groups during coupling .

- LC-MS : Identifies transient intermediates (e.g., activated ester at m/z 450.2) with 5-min sampling intervals .

- Quench-and-test : Aliquot reactions into ice-cold MeOH; analyze by TLC (Rf = 0.3 in 50% EtOAc/hexane) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.